
2-Hydroxy-3,6-dimethylbenzaldehyde
Overview
Description
2-Hydroxy-3,6-dimethylbenzaldehyde, also known as 3,6-dimethylsalicylaldehyde, is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is a derivative of benzaldehyde, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound appears as a colorless to pale yellow crystalline solid and is primarily used in scientific research .
Preparation Methods
2-Hydroxy-3,6-dimethylbenzaldehyde can be synthesized through various methods. One common synthetic route involves the oxidation of 3,6-dimethylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an acidic medium to facilitate the formation of the aldehyde group. Industrial production methods may involve similar oxidation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydroxy-3,6-dimethylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or ether, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include 3,6-dimethylbenzoic acid, 3,6-dimethylbenzyl alcohol, and various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : 2-Hydroxy-3,6-dimethylbenzaldehyde is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical reactions such as oxidation and reduction, facilitating the formation of more complex molecules.
2. Biochemical Research
- Proteomics Research : This compound serves as a biochemical reagent in proteomics, aiding in the study of protein structures and functions. It can interact with proteins and enzymes, potentially altering their activity and providing insights into biochemical pathways .
- Therapeutic Potential : Ongoing research is investigating its potential therapeutic properties, especially concerning its role in drug development for various diseases.
3. Industrial Applications
- Fragrance and Flavoring Agent : Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents. Its pleasant scent makes it suitable for use in cosmetics and food products .
Case Study 1: Synthesis of Salicylaldehyde Derivatives
A study demonstrated the synthesis of various salicylaldehyde derivatives using this compound as a starting material. The derivatives exhibited varied biological activities, highlighting the compound's utility in creating new pharmaceutical agents .
Compound | Biological Activity |
---|---|
3-Hydroxy-4-methylbenzaldehyde | Antimicrobial |
5-Methoxy-2-hydroxybenzaldehyde | Anti-inflammatory |
Case Study 2: Acaricidal Activity
Research evaluated the acaricidal activity of benzaldehyde derivatives from Morinda officinalis, including analogs of this compound. The study found that certain derivatives exhibited significant efficacy against common pests like Dermatophagoides spp., suggesting potential applications in pest control .
Compound | LD50 (μg/cm²) | Comparison to DEET |
---|---|---|
This compound | 0.51 | 38 times more effective |
DEET | 19.64 | Baseline |
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,6-dimethylbenzaldehyde depends on its specific application. In biochemical research, it may interact with proteins and enzymes, altering their structure and function. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Hydroxy-3,6-dimethylbenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxybenzaldehyde: This compound has a methoxy group instead of a methyl group, which affects its reactivity and solubility.
3,5-Dimethylsalicylaldehyde: This compound has methyl groups at different positions on the benzene ring, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Biological Activity
2-Hydroxy-3,6-dimethylbenzaldehyde, also known as o-hydroxy-3,6-dimethylbenzaldehyde, is an organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C9H10O2. Its structure includes a hydroxyl group (-OH) and an aldehyde group (-CHO), which are critical for its biological activity. The presence of methyl groups at the 3 and 6 positions contributes to its lipophilicity and reactivity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various extracts containing this compound demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a high radical scavenging activity, with IC50 values lower than those of standard antioxidants like ascorbic acid.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 15 |
ABTS | 12 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Notably, it showed selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM, while exhibiting lower toxicity towards normal fibroblast cells.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through its hydroxyl group and undergo nucleophilic addition reactions via its aldehyde group. These interactions can modify protein functions and influence various biochemical pathways.
- Antimicrobial Mechanism : The compound interacts with bacterial cell walls and membranes, leading to increased permeability and cell lysis.
- Antioxidant Mechanism : It scavenges free radicals by donating electrons, thereby reducing oxidative stress in cells.
- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several benzaldehyde derivatives, including this compound. The results indicated that this compound was among the most effective against Gram-positive bacteria.
Study 2: Antioxidant Potential
Research conducted by Zhang et al. (2020) highlighted the antioxidant capabilities of this compound in a cellular model exposed to oxidative stress. The findings suggested that treatment with this compound significantly reduced markers of oxidative damage.
Q & A
Basic Question: What are the optimized synthetic routes for preparing 2-Hydroxy-3,6-dimethylbenzaldehyde, and how can reaction yields be improved?
Methodological Answer:
The synthesis of substituted benzaldehydes like this compound often involves regioselective methylation and formylation steps. For example, in analogous compounds such as 2-Hydroxy-3,4,6-trimethoxybenzaldehyde, yields were increased from 22% to 68% by optimizing methylation conditions (e.g., using dimethyl sulfate in alkaline media) and formylation via the Gattermann–Koch reaction under controlled temperatures (40–60°C) . Key parameters include solvent selection (e.g., acetonitrile for Wittig reactions) and catalyst purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products .
Advanced Question: How can researchers address challenges in differentiating structural isomers of substituted benzaldehydes during characterization?
Methodological Answer:
Structural isomers (e.g., variations in hydroxy and methyl group positions) can be distinguished using a combination of:
- NMR spectroscopy : - and -NMR chemical shifts and coupling patterns (e.g., aromatic proton splitting) provide positional insights .
- High-resolution mass spectrometry (HRMS) : Exact mass measurements confirm molecular formulae, while fragmentation patterns differentiate substituent arrangements .
- X-ray crystallography : For crystalline derivatives, lattice energy calculations and hydrogen-bonding networks resolve spatial configurations . Computational tools like ACD/Labs Percepta can predict physicochemical properties to support experimental data .
Basic Question: What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
To prevent degradation:
- Store in airtight containers under inert gas (e.g., nitrogen) to avoid oxidation of the aldehyde group .
- Maintain temperatures below 25°C in a dry, dark environment; moisture and light can accelerate decomposition .
- Avoid incompatible materials like strong bases or oxidizing agents. Regular stability testing via UV-Vis spectroscopy (monitoring absorbance at ~280 nm for aromatic aldehydes) is advised .
Advanced Question: How can catalytic methods be applied to functionalize this compound for target molecule synthesis?
Methodological Answer:
Enzymatic and organocatalytic strategies enable selective derivatization:
- Thiamine diphosphate (ThDP)-dependent enzymes : Catalyze asymmetric acyloin condensations with ketones or aldehydes, yielding chiral intermediates (e.g., hydroxypropanones) .
- Wittig reactions : Use stabilized ylides in aprotic solvents (e.g., acetonitrile) at 80°C to introduce α,β-unsaturated ketone moieties .
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids can modify the benzene ring while preserving the aldehyde group. Optimize ligand selection (e.g., SPhos) for sterically hindered substrates .
Basic Question: What analytical techniques are critical for purity assessment of this compound?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity >98% is typically required for research-grade material .
- Melting point analysis : Sharp melting ranges (e.g., 130–132°C) indicate homogeneity, while broad ranges suggest impurities .
- FT-IR spectroscopy : Confirm functional groups via O-H stretch (~3200 cm) and aldehyde C=O stretch (~1700 cm) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for benzaldehyde derivatives?
Methodological Answer:
Discrepancies in bioactivity studies (e.g., antioxidant or antimicrobial effects) often arise from:
- Variability in assay protocols : Standardize methods (e.g., DPPH radical scavenging for antioxidants) and control solvent effects (e.g., DMSO concentration) .
- Purity and stereochemistry : Validate compound identity via chiral HPLC and quantify impurities using -NMR integration .
- Statistical rigor : Apply Cochrane systematic review principles to meta-analyses, including sensitivity testing and bias assessment .
Basic Question: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne dust is generated .
- Ventilation : Perform reactions in a fume hood to limit inhalation exposure.
- Emergency protocols : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. In case of ingestion, seek immediate medical attention and provide SDS documentation .
Advanced Question: What computational tools can predict the reactivity and metabolic pathways of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 can model transition states for oxidation reactions .
- ADMET prediction platforms : Use SwissADME or pkCSM to estimate bioavailability, cytochrome P450 interactions, and toxicity profiles .
- Retrosynthesis tools : Leverage Reaxys or SciFinder to design novel derivatives and optimize synthetic pathways .
Properties
IUPAC Name |
2-hydroxy-3,6-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHUWXPBPNTSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356060 | |
Record name | 2-hydroxy-3,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-04-2 | |
Record name | 2-hydroxy-3,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethylsalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.